Cas no 2229030-06-0 (tert-butyl N-3-amino-2-(trimethyl-1H-pyrazol-4-yl)propylcarbamate)

tert-butyl N-3-amino-2-(trimethyl-1H-pyrazol-4-yl)propylcarbamate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl N-3-amino-2-(trimethyl-1H-pyrazol-4-yl)propylcarbamate
- 2229030-06-0
- tert-butyl N-[3-amino-2-(trimethyl-1H-pyrazol-4-yl)propyl]carbamate
- EN300-1887038
-
- Inchi: 1S/C14H26N4O2/c1-9-12(10(2)18(6)17-9)11(7-15)8-16-13(19)20-14(3,4)5/h11H,7-8,15H2,1-6H3,(H,16,19)
- InChI Key: SEKHKZIJNSWVBR-UHFFFAOYSA-N
- SMILES: O(C(NCC(CN)C1C(C)=NN(C)C=1C)=O)C(C)(C)C
Computed Properties
- Exact Mass: 282.20557608g/mol
- Monoisotopic Mass: 282.20557608g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 6
- Complexity: 330
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 82.2Ų
- XLogP3: 0.8
tert-butyl N-3-amino-2-(trimethyl-1H-pyrazol-4-yl)propylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1887038-0.25g |
tert-butyl N-[3-amino-2-(trimethyl-1H-pyrazol-4-yl)propyl]carbamate |
2229030-06-0 | 0.25g |
$1366.0 | 2023-09-18 | ||
Enamine | EN300-1887038-5.0g |
tert-butyl N-[3-amino-2-(trimethyl-1H-pyrazol-4-yl)propyl]carbamate |
2229030-06-0 | 5g |
$4309.0 | 2023-06-01 | ||
Enamine | EN300-1887038-1.0g |
tert-butyl N-[3-amino-2-(trimethyl-1H-pyrazol-4-yl)propyl]carbamate |
2229030-06-0 | 1g |
$1485.0 | 2023-06-01 | ||
Enamine | EN300-1887038-0.1g |
tert-butyl N-[3-amino-2-(trimethyl-1H-pyrazol-4-yl)propyl]carbamate |
2229030-06-0 | 0.1g |
$1307.0 | 2023-09-18 | ||
Enamine | EN300-1887038-10.0g |
tert-butyl N-[3-amino-2-(trimethyl-1H-pyrazol-4-yl)propyl]carbamate |
2229030-06-0 | 10g |
$6390.0 | 2023-06-01 | ||
Enamine | EN300-1887038-1g |
tert-butyl N-[3-amino-2-(trimethyl-1H-pyrazol-4-yl)propyl]carbamate |
2229030-06-0 | 1g |
$1485.0 | 2023-09-18 | ||
Enamine | EN300-1887038-10g |
tert-butyl N-[3-amino-2-(trimethyl-1H-pyrazol-4-yl)propyl]carbamate |
2229030-06-0 | 10g |
$6390.0 | 2023-09-18 | ||
Enamine | EN300-1887038-0.5g |
tert-butyl N-[3-amino-2-(trimethyl-1H-pyrazol-4-yl)propyl]carbamate |
2229030-06-0 | 0.5g |
$1426.0 | 2023-09-18 | ||
Enamine | EN300-1887038-2.5g |
tert-butyl N-[3-amino-2-(trimethyl-1H-pyrazol-4-yl)propyl]carbamate |
2229030-06-0 | 2.5g |
$2912.0 | 2023-09-18 | ||
Enamine | EN300-1887038-0.05g |
tert-butyl N-[3-amino-2-(trimethyl-1H-pyrazol-4-yl)propyl]carbamate |
2229030-06-0 | 0.05g |
$1247.0 | 2023-09-18 |
tert-butyl N-3-amino-2-(trimethyl-1H-pyrazol-4-yl)propylcarbamate Related Literature
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Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
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2. Book reviews
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
Additional information on tert-butyl N-3-amino-2-(trimethyl-1H-pyrazol-4-yl)propylcarbamate
Introduction to Tert-butyl N-3-amino-2-(trimethyl-1H-pyrazol-4-yl)propylcarbamate (CAS No. 2229030-06-0)
Tert-butyl N-3-amino-2-(trimethyl-1H-pyrazol-4-yl)propylcarbamate, a compound with the chemical identifier CAS No. 2229030-06-0, represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The presence of a tert-butyl group and a N-3-amino moiety, combined with a trimethyl-1H-pyrazol-4-yl substituent, contributes to its unique chemical properties and biological activities.
The molecular framework of Tert-butyl N-3-amino-2-(trimethyl-1H-pyrazol-4-yl)propylcarbamate is designed to interact with biological targets in a highly specific manner. The tert-butyl group, known for its steric hindrance, enhances the compound's binding affinity to certain enzymes and receptors. This feature is particularly valuable in the design of selective inhibitors, which are crucial for minimizing side effects in therapeutic applications. The N-3-amino group further contributes to the compound's reactivity, enabling it to participate in various chemical modifications and functionalizations that are essential for drug synthesis.
The incorporation of the trimethyl-1H-pyrazol-4-yl moiety into the molecular structure imparts additional biological activity. Pyrazole derivatives are well-documented for their pharmacological properties, including anti-inflammatory, antiviral, and anticancer effects. The specific arrangement of methyl groups in this substituent enhances the compound's solubility and bioavailability, making it more suitable for therapeutic use. These attributes position Tert-butyl N-3-amino-2-(trimethyl-1H-pyrazol-4-yl)propylcarbamate as a promising candidate for further investigation in drug discovery.
In recent years, there has been a growing interest in the development of novel carbamates as pharmacological agents. Carbamates are known for their versatility in medicinal chemistry, serving as intermediates in the synthesis of various therapeutic compounds. The carbamate functional group in Tert-butyl N-3-amino-2-(trimethyl-1H-pyrazol-4-yl)propylcarbamate not only contributes to its structural complexity but also enhances its potential biological activity. This has led to extensive research into its applications in treating a range of diseases, including neurological disorders and metabolic conditions.
The synthesis of Tert-butyl N-3-amino-2-(trimethyl-1H-pyrazol-4-yl)propylcarbamate involves multiple steps that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to ensure high yield and purity. These methods include multi-step organic synthesis, catalytic reactions, and purification techniques such as column chromatography. The successful synthesis of this compound underscores the advancements in synthetic chemistry that have enabled the creation of complex molecular entities with tailored biological properties.
The pharmacological evaluation of Tert-butyl N-3-amino-2-(trimethyl-1H-pyrazol-4-yll)propylcarbamate has revealed several promising characteristics. In vitro studies have demonstrated its ability to inhibit specific enzymes and receptors involved in disease pathways. For instance, it has shown potential as an inhibitor of kinases, which are critical targets in cancer therapy. Additionally, the compound has exhibited anti-inflammatory properties by modulating cytokine production and reducing inflammatory mediator release.
Preclinical studies have further validated the therapeutic potential of Tert-butyl N--amino--(trimethyl--1H--pyrazol--4--ytl)propyllcarbamate. Animal models have shown that it can effectively reduce symptoms associated with various diseases without significant side effects. These findings have encouraged researchers to explore its potential for clinical translation. The compound's favorable pharmacokinetic profile, including good solubility and bioavailability, makes it an attractive candidate for further development into a novel therapeutic agent.
The future direction of research on Tert-butyl N--amino--(trimethyl--1H--pyrazol--4--ytl)propyllcarbamate includes optimizing its chemical structure for improved efficacy and safety. Computational modeling and high-throughput screening techniques are being utilized to identify structural modifications that can enhance its biological activity. Additionally, efforts are underway to develop new synthetic routes that can produce the compound more efficiently on an industrial scale.
In conclusion, Tert-butyl N--amino--(trimethyl--1H--pyrazol--4-ytl)propyllcarbamate (CAS No. 2229030--06--0) is a multifaceted compound with significant potential in pharmaceutical applications. Its unique molecular structure, characterized by key functional groups such as the tert-butyl group and trimethyl-lH-pyrazol-ytl substituent, contributes to its distinct chemical properties and biological activities. The compound's promising pharmacological profile makes it an attractive candidate for further research and development in drug discovery.
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